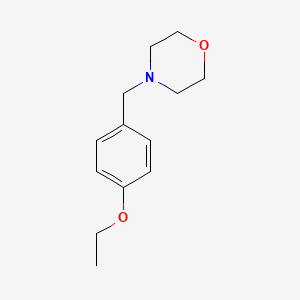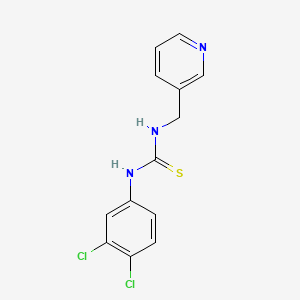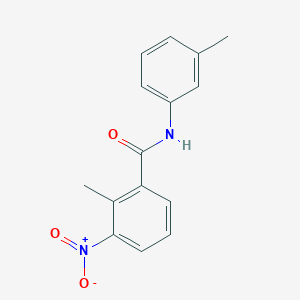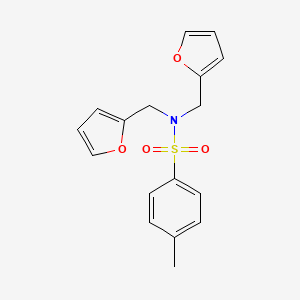![molecular formula C15H11F4NO3 B5860650 2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide](/img/structure/B5860650.png)
2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide, also known as TFEB, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. TFEB is a small molecule that belongs to the class of benzamides and has a molecular weight of 375.33 g/mol. In
作用機序
2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide exerts its biological effects by acting as a transcription factor that regulates the expression of genes involved in various cellular processes. This compound is known to regulate the biogenesis of lysosomes, which are organelles responsible for the degradation of cellular waste and maintenance of cellular homeostasis. This compound also plays a role in the regulation of autophagy, a process by which cells degrade and recycle their own components. This compound achieves these effects by translocating from the cytoplasm to the nucleus, where it binds to DNA and activates the expression of target genes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can induce lysosomal biogenesis, increase autophagy, and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce inflammation, inhibit tumor growth, and improve glucose tolerance in animal models.
実験室実験の利点と制限
One of the main advantages of using 2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide in lab experiments is its specificity for lysosomal biogenesis and autophagy, which makes it a useful tool for studying these cellular processes. This compound is also relatively easy to synthesize and has good stability in solution. However, one limitation of using this compound is its potential toxicity at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide. One area of focus is the development of this compound-based therapies for the treatment of inflammatory diseases and cancer. Another area of focus is the exploration of this compound as a tool for studying the role of lysosomal biogenesis and autophagy in aging and age-related diseases. Additionally, there is potential for the use of this compound as a ligand for the synthesis of metal complexes with novel catalytic properties. Overall, the study of this compound has the potential to lead to significant advances in medicine, biology, and chemistry.
合成法
The synthesis of 2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide can be achieved through several methods, including the use of microwave irradiation, solvent-free conditions, and metal-free catalysis. One of the most common methods used for the synthesis of this compound is the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of 4-bromo-1,1,2,2-tetrafluoroethoxybenzene with 2-hydroxybenzamide in the presence of Pd(OAc)2 as a catalyst and K2CO3 as a base. The reaction takes place in a mixture of DMF and water at 80°C for 12 hours, resulting in the formation of this compound with a yield of 83%.
科学的研究の応用
2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of inflammatory diseases and cancer. In biology, this compound has been used as a tool to study the role of transcription factors in cellular processes, such as autophagy and lysosomal biogenesis. In chemistry, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.
特性
IUPAC Name |
2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4NO3/c16-14(17)15(18,19)23-10-7-5-9(6-8-10)20-13(22)11-3-1-2-4-12(11)21/h1-8,14,21H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBNXENXNLLPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC(C(F)F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide](/img/structure/B5860586.png)


![5-bromo-2-[(3-methylbenzoyl)amino]benzoic acid](/img/structure/B5860615.png)



![2-(3,5-dimethylphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5860631.png)

![2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5860638.png)
![3-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5860645.png)
